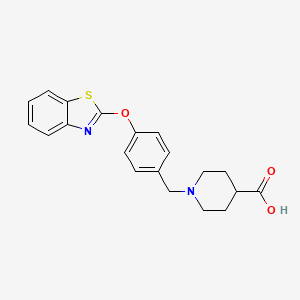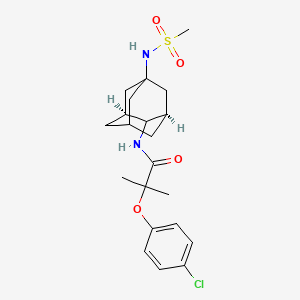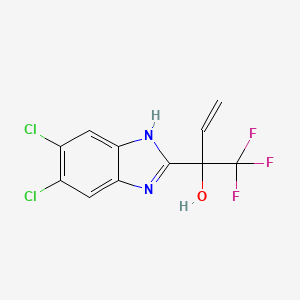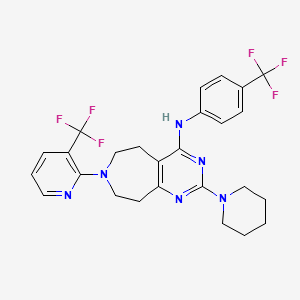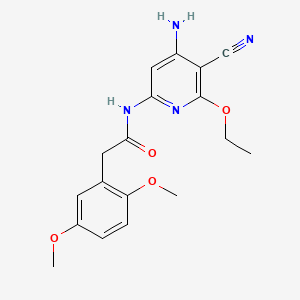
JNK Inhibitor VIII
Übersicht
Beschreibung
JNK Inhibitor VIII, also known as N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide, is a small molecule that controls the biological activity of JNK . It is primarily used for Phosphorylation & Dephosphorylation applications . It acts as an ATP-competitive, reversible inhibitor of JNK .
Physical And Chemical Properties Analysis
JNK Inhibitor VIII is a solid substance . It has a molecular weight of 356.38 . It is soluble in DMSO at 10 mg/mL . The storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen
1. Application in Triple-Negative Breast Cancer (TNBC) Research
- Summary of Application : JNK Inhibitor VIII has been used to suppress tumor growth in TNBC both in vitro and in vivo .
- Methods of Application : The inhibitor was used to treat TNBC cells and patient-derived xenografts. It reduced colony formation, cell viability, and organoid growth in vitro and slowed tumor growth in vivo .
- Results : Cells treated with JNK Inhibitor VIII exhibited large, cytoplasmic vacuoles with lysosomal markers. The inhibitor induced lysosome biogenesis and autophagy by activating TFEB/TFE3 via mTOR inhibition independently of JNK .
2. Application in Acute Lung Injury (ALI) Treatment
- Summary of Application : JNK Inhibitor VIII has been used to alleviate lipopolysaccharide-induced ALI .
- Methods of Application : The inhibitor was used to treat mice with LPS-induced ALI .
- Results : JNK Inhibitor VIII attenuated myeloperoxidase activity, malondialdehyde and superoxide dismutase content, and the lung wet/dry ratio. It also improved the survival rate following lethal injection of LPS .
3. Application in Neurodegenerative Disorders
- Summary of Application : JNK Inhibitor VIII has been used to attenuate microglial activation and the release of neurotoxic chemicals including pro-inflammatory cytokines .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
4. Application in Neuronal Growth and Neurotoxicity
- Summary of Application : JNK Inhibitor VIII has been used to inhibit NGF-induced neuronal growth and proNGF-induced neurotoxicity of primary mouse superior cervical ganglion neurons .
- Methods of Application : The inhibitor was used at a concentration of 10 µM .
- Results : The inhibitor reduced apoptosis induced by glutathione peroxidase 1 (GPX1) siRNA knockdown in HeLa cells when used at a concentration of 10 µM .
5. Application in Inflammatory Skin Disorders and Cancer
- Summary of Application : JNK Inhibitor VIII has been used to study the JNK signaling pathway in inflammatory skin disorders and cancer .
- Methods of Application : The inhibitor forms a covalent bond with the conserved cysteine in the ATP sites, leading to irreversible inhibition of all three JNK proteins .
- Results : The specific results or outcomes are not detailed in the source .
6. Application in Phosphorylation & Dephosphorylation
- Summary of Application : JNK Inhibitor VIII controls the biological activity of JNK and is primarily used for phosphorylation and dephosphorylation applications .
- Methods of Application : The specific methods of application are not detailed in the sources .
- Results : The specific results or outcomes are not detailed in the sources .
7. Application in Inflammatory Skin Disorders
- Summary of Application : JNK Inhibitor VIII has been used to study the JNK signaling pathway in inflammatory skin disorders .
- Methods of Application : The inhibitor forms a covalent bond with the conserved cysteine in the ATP sites, leading to irreversible inhibition of all three JNK proteins .
- Results : The specific results or outcomes are not detailed in the source .
8. Application in Cancer Research
- Summary of Application : JNK Inhibitor VIII has been used to study the JNK signaling pathway in cancer .
- Methods of Application : The inhibitor forms a covalent bond with the conserved cysteine in the ATP sites, leading to irreversible inhibition of all three JNK proteins .
- Results : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-4-26-18-13(10-19)14(20)9-16(22-18)21-17(23)8-11-7-12(24-2)5-6-15(11)25-3/h5-7,9H,4,8H2,1-3H3,(H3,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMPRSZTUSSXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=N1)NC(=O)CC2=C(C=CC(=C2)OC)OC)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469650 | |
| Record name | JNK Inhibitor VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JNK Inhibitor VIII | |
CAS RN |
894804-07-0 | |
| Record name | JNK Inhibitor VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone](/img/structure/B1672994.png)
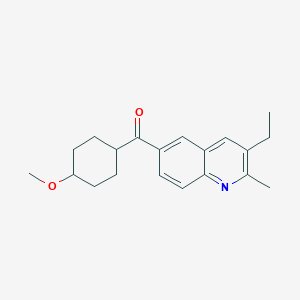
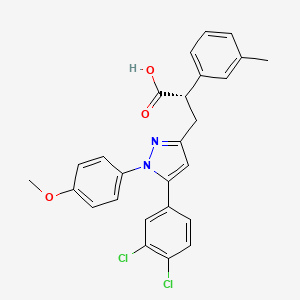
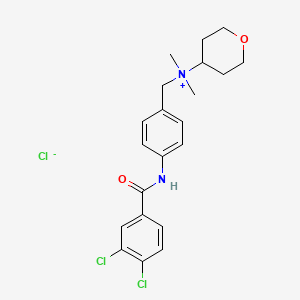
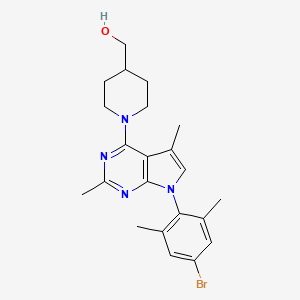
![4-bromo-N-[(1R)-1-(2,4-difluorophenyl)ethyl]-2-(quinoxalin-5-ylsulfonylamino)benzamide](/img/structure/B1673004.png)
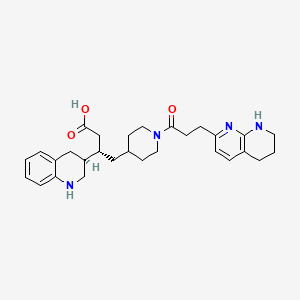
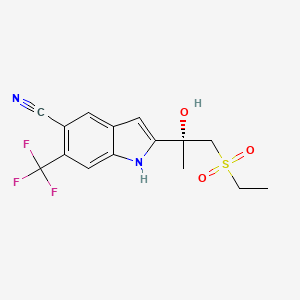
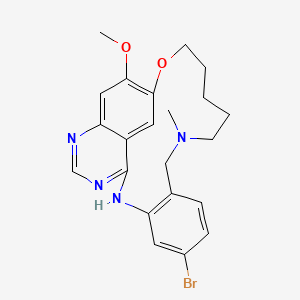
![3-[(Sulfamoylamino)methyl]-1-benzothiophene](/img/structure/B1673009.png)
